(S)-2-methylbutyric acid is the (S)-enantiomer of 2-methylbutanoic acid. It is a conjugate acid of a (S)-2-methylbutanoate. It is an enantiomer of a (R)-2-methylbutyric acid.
(S)-2-methylbutanoic acid
CAS No.: 1730-91-2
Cat. No.: VC21098388
Molecular Formula: C5H10O2
Molecular Weight: 102.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1730-91-2 |
|---|---|
| Molecular Formula | C5H10O2 |
| Molecular Weight | 102.13 g/mol |
| IUPAC Name | (2S)-2-methylbutanoic acid |
| Standard InChI | InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1 |
| Standard InChI Key | WLAMNBDJUVNPJU-BYPYZUCNSA-N |
| Isomeric SMILES | CC[C@H](C)C(=O)O |
| SMILES | CCC(C)C(=O)O |
| Canonical SMILES | CCC(C)C(=O)O |
Introduction
Physical and Chemical Properties
(S)-2-methylbutanoic acid (also known as (S)-2-methylbutyric acid) is an optically active carboxylic acid with well-defined physical and chemical characteristics that make it valuable for various applications.
Basic Identification and Structural Information
| Property | Value |
|---|---|
| CAS Registry Number | 1730-91-2 |
| Molecular Formula | C₅H₁₀O₂ |
| Molecular Weight | 102.13 g/mol |
| IUPAC Name | (S)-2-methylbutanoic acid |
| InChIKey | WLAMNBDJUVNPJU-BYPYZUCNSA-N |
| SMILES | CCC@HC(O)=O |
| Linear Formula | CH₃CH₂CH(CH₃)COOH |
The compound contains a chiral center at the C-2 position, which gives rise to its specific optical and biochemical properties .
Physical Properties
| Physical Property | Value |
|---|---|
| Physical Form | Colorless liquid |
| Density | 0.938 g/mL |
| Molar Volume | 108.9 mL/mol |
| Refractive Index | 1.404-1.4061 |
| Specific Rotation | +19° (neat, 20°C) |
| Boiling Point | 78°C (15.0 mmHg) or 177°C (atmospheric) |
| Flash Point | 73°C |
| Melting Point | -70°C |
| Log₁₀ partition octanol/water | 1.18 |
These physical characteristics are important for understanding the compound's behavior in various chemical and biochemical systems .
Stereochemistry and Structural Significance
The stereochemistry of (S)-2-methylbutanoic acid plays a crucial role in its chemical and biological activities. The compound is the S-enantiomer of 2-methylbutanoic acid, with the absolute configuration defined by the orientation of substituents at the C-2 position.
Research by Achenbach and colleagues demonstrated that the stereochemistry significantly affects the compound's reactivity and interactions. Their study revealed that when enantiomers such as (S)-2-methylbutanoic acid were used as reaction reagents, the relative abundances of characteristic ions formed by stereoselective reactions between samples and reagents of the same configuration were much higher than those formed with reagents of different configurations .
This stereoselectivity has important implications for the compound's applications in asymmetric synthesis and chiral recognition. The specific optical rotation of +19° (neat at 20°C) serves as a reliable indicator of its enantiomeric purity and is used as a standard in analytical chemistry .
Applications in Surface Chemistry and Catalysis
(S)-2-methylbutanoic acid has found significant applications in surface chemistry, particularly in the development of chiral catalysts and modified surfaces.
Chiral Modification of Metal Surfaces
Research conducted at the Max Planck Institute demonstrated that (S)-2-methylbutanoic acid (S-MBA) can effectively modify platinum surfaces to create chirally-active catalytic systems. When S-MBA was adsorbed on Pt(111) surfaces, it created enantioselective adsorption sites that could distinguish between different enantiomers of probe molecules such as propylene oxide (PO) .
The study revealed:
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S-MBA preserves its molecular structure at 100 K in the full range of submonolayer coverages
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Upon heating to 230 K, S-MBA transforms into carboxylate species
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Complete decomposition occurs above room temperature
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When used to modify Pt(111) surfaces, S-MBA creates chirally selective sites
The enantioselective effect was demonstrated through temperature-programmed desorption (TPD) experiments, where the homochiral combinations (S-MBA with S-PO) showed higher desorption yields with a ratio of up to 1.24 compared to heterochiral combinations .
Mechanism of Chiral Induction
The chiral modification mechanism involves:
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Initial adsorption of S-MBA on the metal surface
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Transformation to carboxylate species at elevated temperatures
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Creation of chirally-active sites through the specific arrangement of the modifier on the surface
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Selective interaction with probe molecules based on their chirality
Researchers proposed that S-MBA likely acts through long-range surface ordering, and cooperative effects between the modifier and probe adsorbates are considered significant factors in its chirality-bestowing behavior .
Synthetic Applications and Methods
(S)-2-methylbutanoic acid is widely employed in organic synthesis, particularly in the preparation of complex natural products and pharmaceuticals.
Synthesis of Bioactive Compounds
The compound has been used in the synthesis of various bioactive molecules. For instance, research documented in the semantic scholar archives shows the application of (S)-2-methylbutanoic acid in the synthesis of tert-butyl 4-(3-(4-(trifluoromethyl)phenyl)ureido)piperidine-1-carboxylate derivatives. The synthesis involved:
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Deprotection of Boc-protected urea intermediates
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Coupling of the resulting free amine with (S)-2-methylbutanoic acid
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Purification via flash chromatography and crystallization
These reactions typically employed EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents, yielding the final products in high yields (>90%) with excellent purity (≥99% by HPLC) .
Esterification Reactions
(S)-2-methylbutanoic acid has been utilized in esterification reactions to prepare chiral esters. A notable example is the synthesis of bioactive clerodane diterpenoids, specifically Grewiifopenes, where (S)-2-methylbutanoic acid participated in transesterification reactions. These reactions were critical for structure elucidation and establishing structure-activity relationships for these natural products .
Role in Natural Products and Biochemistry
(S)-2-methylbutanoic acid occurs naturally and plays important roles in various biological systems.
Occurrence in Natural Products
The compound has been identified in several natural products, particularly in bioactive diterpenoids isolated from plants of the genus Casearia. In a 2024 study, researchers characterized Grewiifopenes A–K, which contained (S)-2-methylbutanoic acid moieties. These natural products exhibited significant biological activities, including cytotoxicity against various cancer cell lines .
Biological Activity Data
The cytotoxicity of natural products containing (S)-2-methylbutanoic acid moieties was evaluated against multiple cancer cell lines, as shown in the following table:
| Compound | IC₅₀ values (μM) against cancer cell lines | |||||
|---|---|---|---|---|---|---|
| MOLT-3 | HuCCA-1 | A549 | HeLa | MDA-MB-231 | HepG2 | |
| 2 | 2.7±0.4 | 8.7±1.1 | 7.8±0.5 | 8.8±0.9 | 9.3±0.4 | 37.1±4.1 |
| 5 | 3.4±0.4 | 5.3±0.1 | 5.0±0.9 | 5.6±0.3 | 8.7±0.2 | 10.0±0.5 |
| 7 | 1.4±0.2 | 0.7±0.1 | 0.3±0.02 | 0.9±0.1 | 2.0±0.2 | 1.9±0.4 |
| 11 | 5.0±1.7 | 3.3±0.4 | 3.0±0.4 | 10.3±0.5 | 11.4±0.5 | 14.3±1.5 |
These results indicate that natural products containing (S)-2-methylbutanoic acid moieties display significant cytotoxic activities against various cancer cell lines, with compound 7 showing particularly potent effects .
Antimicrobial Activity
Some natural products containing (S)-2-methylbutanoic acid or its derivatives also exhibited antibacterial activity against various bacterial strains:
| Compound | MIC/MBC (μg/mL) | ||
|---|---|---|---|
| S. aureus | S. epidermidis | B. cereus | |
| 7 | 25/50 | 100/>200 | 6.25/>200 |
| 11 | >200/>200 | >200/>200 | 12.5/25 |
These findings suggest potential applications in antimicrobial research and development .
Analytical Methods for Detection and Characterization
Various analytical methods have been developed for the detection, quantification, and characterization of (S)-2-methylbutanoic acid.
Mass Spectrometry
Mass spectrometry has proven valuable for the analysis of (S)-2-methylbutanoic acid, particularly in chemical ionization (CI) experiments. Research by Chinese scientists demonstrated that when using isobutane as the CI reagent, the relative abundances of characteristic ions formed by stereoselective reactions between sample molecules and reagents of the same configuration were significantly higher than those formed with reagents of different configurations. This phenomenon enabled the determination of absolute configurations of organic molecules at the micromole level .
NMR Spectroscopy
Current Research and Future Perspectives
Current research involving (S)-2-methylbutanoic acid spans multiple fields, from asymmetric synthesis to surface chemistry and biochemistry.
Advances in Asymmetric Catalysis
Recent advances in asymmetric catalysis have explored the use of (S)-2-methylbutanoic acid and its derivatives as chiral auxiliaries or catalysts. Research by Bartel and colleagues investigated the substrate selectivity of an isolated enoyl reductase catalytic domain from a fungal highly reducing iterative polyketide synthase, which showed interactions with 2-methylbutanoic acid derivatives. This research contributes to our understanding of stereoselectivity in enzymatic reactions and may lead to the development of new biocatalytic processes .
Applications in Pharmaceutical Research
(S)-2-methylbutanoic acid has found applications in pharmaceutical research, particularly in the development of novel bioactive compounds. Studies have utilized this compound in the synthesis of various drug candidates, including those with potential anticancer and antimicrobial activities .
Future Directions
Future research involving (S)-2-methylbutanoic acid may focus on:
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Development of novel chiral catalysts based on metal surfaces modified with the compound
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Exploration of its role in biological systems and potential therapeutic applications
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Investigation of its occurrence and function in natural products
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Development of improved synthetic methods for its preparation and incorporation into complex molecules
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